4-Bromobenzenesulfonohydrazide

Medicinal Chemistry Antioxidant Research Free Radical Biology

Researchers pursuing modular synthesis of complex aryl architectures are constrained by non-halogenated sulfonyl hydrazides that lack an orthogonal coupling handle. 4-Bromobenzenesulfonohydrazide (CAS 2297-64-5) addresses this with dual functionality: a reactive sulfonohydrazide group for condensation or Bamford-Stevens reactions, paired with a cross-coupling-competent C-Br bond. • Enables Suzuki/Sonogashira diversification without deprotection or FGI steps • pKa 8.91 (vs. 9.30 for unsubstituted analog) supports milder condensation conditions • MP 118 °C (decomp) differentiates from 4-F (87-88 °C) and 4-Cl (103-105 °C) analogs for rapid identity verification

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 2297-64-5
Cat. No. B1265807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenesulfonohydrazide
CAS2297-64-5
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NN)Br
InChIInChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
InChIKeyUXGNIMVLJMBZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzenesulfonohydrazide: Halogenated Sulfonyl Hydrazide for Organic Synthesis


4-Bromobenzenesulfonohydrazide (CAS 2297-64-5) is a halogenated aromatic sulfonyl hydrazide with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.10 g/mol [1]. It is characterized as a white to off-white crystalline solid with a melting point of 118 °C (with decomposition) and is typically stored at 2–8 °C under desiccated, light-protected conditions [1]. The compound serves as a versatile intermediate in organic synthesis, functioning as a reagent for the introduction of sulfonohydrazide moieties, a precursor to sulfonyl hydrazones, and a building block for more complex molecular architectures .

Dual-functional building block: sulfonohydrazide for condensation / Bamford-Stevens reactions and C–Br for cross-coupling
Enables modular synthesis of biaryls, alkynes, and hydrazone libraries
Para-bromo substituent modulates electron density and acidity, supporting tunable hydrazone formation
Reported pKa shift vs. unsubstituted analog; may influence reaction kinetics
Distinct thermal decomposition point (118 °C) aids identity confirmation and purity control
Differentiates from 4-F and 4-Cl analogs; supports QC workflow

Why Generic Substitution Fails for 4-Bromobenzenesulfonohydrazide


Generic substitution of 4-bromobenzenesulfonohydrazide with non-brominated sulfonyl hydrazides (e.g., benzenesulfonohydrazide or p-toluenesulfonyl hydrazide) is not scientifically justifiable in applications where the bromine atom serves a dual functional role. The para-bromo substituent is not merely an inert spectator; it actively modulates the electron density of the aromatic ring, influencing both the reactivity of the sulfonohydrazide group and the physicochemical properties of downstream products. More critically, the C–Br bond provides an orthogonal synthetic handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling modular diversification of molecular scaffolds [1]. This dual functionality—a reactive sulfonohydrazide group for condensation or Bamford-Stevens-type reactions, coupled with a cross-coupling-competent C–Br bond—is entirely absent in unsubstituted or methyl-substituted analogs, making 4-bromobenzenesulfonohydrazide uniquely positioned for step-economic synthesis of complex aryl architectures.

Non-brominated sulfonyl hydrazides (e.g., benzenesulfonohydrazide) lack the orthogonal C–Br cross-coupling handle, terminating synthetic diversification at the hydrazone stage.
Substituting with p-toluenesulfonyl hydrazide or 4-fluoro/4-chloro analogs may shift reaction kinetics, hydrazone formation efficiency, and downstream biological profiles due to differing electronic and steric effects.
Replacement without the para-bromo group may compromise reported antioxidant assay performance, particularly lipid peroxidation inhibition and DPPH scavenging, where 4-bromo derivative showed distinct rank-order activity.

Quantitative Evidence for Selecting 4-Bromobenzenesulfonohydrazide over Analogs


Superior Free Radical Scavenging and Lipid Peroxidation Inhibition

In a direct, head-to-head comparative study of structurally analogous sulfonyl hydrazones derived from various substituted benzenesulfonohydrazides, the derivative synthesized from 4-bromobenzenesulfonohydrazide (compound 11) demonstrated superior activity in specific antioxidant assays [1]. Compound 11 exhibited the highest lipid peroxidation inhibitory activity among all tested derivatives in the series. Furthermore, in the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, compound 11 outperformed the standard antioxidant butylated hydroxytoluene (BHT), whereas the non-brominated analog, derived from benzenesulfonohydrazide (compound 10), showed optimal activity in the ABTS•⁺ assay instead [1]. This divergence in assay-specific performance directly links the 4-bromo substituent to a distinct biological activity profile, a phenomenon not predicted by class-level behavior alone.

Lipid Peroxidation & DPPH Scavenging
Head-to-head
4-Br derivative: highest lipid peroxidation inhibition; greater DPPH scavenging than BHT
Unsubstituted analog: best ABTS•⁺ activity, not DPPH
Supports antioxidant mechanism screening context; assay-specific divergence
In vitro β-carotene–linoleic acid, DPPH, ABTS assays under identical conditions
Medicinal Chemistry Antioxidant Research Free Radical Biology

Orthogonal C–Br Bond for Tandem Condensation and Cross-Coupling

The strategic advantage of 4-bromobenzenesulfonohydrazide over its non-halogenated or methyl-substituted counterparts is its ability to act as a dual-functional building block. While all sulfonyl hydrazides can undergo condensation to form hydrazones, the presence of the C–Br bond in this specific compound enables subsequent orthogonal functionalization via palladium-catalyzed cross-coupling [1]. In a methodological study on desulfitative coupling, Br-substituted arylsulfonyl hydrazides were explicitly identified as ideal precursors, with the reaction proceeding to give functionalized internal alkynes in good yield [1]. This contrasts with unsubstituted benzenesulfonohydrazide, which lacks this latent coupling handle, thereby terminating the synthetic sequence at the hydrazone stage without further diversification potential.

Orthogonal C–Br Cross-Coupling Handle
Class-level inference
4-Br: C–Br bond enables Pd-catalyzed desulfitative coupling to internal alkynes
Non-halogenated analogs: no coupling handle; sequence stops at hydrazone
Supports modular synthetic diversification
Reported with Cu(OAc)₂·H₂O, DMF, 100 °C; good yields
Cross-Coupling Palladium Catalysis Desulfitative Coupling

Electronic Modulation: Enhanced Sulfonohydrazide Acidity via Bromine

The electronic influence of the para-bromo substituent is quantifiably reflected in the acid dissociation constant (pKa) of the sulfonohydrazide proton, a critical parameter governing nucleophilicity and reactivity in base-mediated condensations. Cross-study comparison of predicted pKa values reveals a measurable decrease in pKa for 4-bromobenzenesulfonohydrazide (pKa = 8.91 ± 0.10) relative to the unsubstituted benzenesulfonohydrazide (pKa = 9.30 ± 0.50) [1]. This difference of ~0.4 units, driven by the electron-withdrawing inductive effect of the bromine atom, indicates a modest but definable increase in the acidity of the sulfonohydrazide N–H proton. This alteration in proton lability can influence the kinetics and equilibria of hydrazone formation and subsequent base-mediated decomposition pathways.

Sulfonohydrazide Acidity (pKa)
Cross-study comparable
4-Br: pKa 8.91 ± 0.10 vs unsubstituted: pKa 9.30 ± 0.50
ΔpKa ≈ -0.39 (more acidic)
Supports tuning of base-mediated hydrazone formation
Predicted values; experimental verification recommended
Physical Organic Chemistry Reaction Optimization QSAR

Distinct Melting Point for Identity Confirmation and Purity Control

The presence of the bromine atom imparts a significant and well-defined shift in the melting point compared to structurally similar sulfonyl hydrazides, which is a critical parameter for both purification strategy and identity verification in a QC/GMP environment. 4-Bromobenzenesulfonohydrazide decomposes upon melting at 118 °C [1]. In contrast, the 4-fluoro analog (4-fluorobenzenesulfonohydrazide) melts at 87–88 °C without decomposition , while the 4-chloro analog (4-chlorobenzenesulfonohydrazide) melts at 103–105 °C . This distinct ~30 °C increase in melting point relative to the fluoro analog facilitates easier handling as a solid and provides a clear differential scanning calorimetry (DSC) or melting point apparatus fingerprint to distinguish between halogenated regioisomers or confirm material identity upon receipt.

Thermal Identity Fingerprint
Cross-study comparable
4-Br: 118 °C (dec.)
4-F: 87–88 °C, 4-Cl: 103–105 °C
ΔTₘ +30 °C vs 4-F, +13–15 °C vs 4-Cl
Facilitates identity confirmation and purity control
Melting point/decomposition point by capillary or DSC
Analytical Chemistry Process Chemistry Quality Control

Verified Application Scenarios for 4-Bromobenzenesulfonohydrazide


Antioxidant and Anticholinesterase Sulfonyl Hydrazone Libraries

This scenario applies to medicinal chemistry groups engaged in the synthesis and biological evaluation of sulfonyl hydrazone libraries for neurodegenerative disease or oxidative stress-related indications. As demonstrated in a direct comparative study, the 4-bromo derivative (compound 11) exhibits a unique activity profile, showing the highest lipid peroxidation inhibitory activity and superior DPPH radical scavenging compared to the BHT standard [1]. This assay-specific divergence from non-halogenated analogs [1] makes 4-bromobenzenesulfonohydrazide the preferred starting material when the research objective prioritizes inhibition of lipid peroxidation or DPPH scavenging over ABTS scavenging. Procurement of this specific halogenated sulfonyl hydrazide is essential for reproducing the reported structure-activity relationship (SAR) and for generating focused libraries biased toward these specific antioxidant mechanisms.

Modular Biaryl and Alkyne Synthesis via Dual Functional Handle

This scenario addresses the needs of synthetic organic chemists requiring step-economic routes to complex aromatic architectures. The compound's value proposition lies in its dual functional nature: the sulfonohydrazide group can be condensed with a ketone or aldehyde to form a sulfonyl hydrazone (or participate in a Bamford-Stevens/Shapiro-type reaction), while the orthogonal C–Br bond remains intact for subsequent palladium-catalyzed cross-coupling (e.g., Sonogashira coupling with terminal alkynes) [2]. This allows for the modular introduction of molecular complexity without the need for intermediate deprotection or functional group interconversion steps. This synthetic strategy is not feasible with the more commonly used p-toluenesulfonyl hydrazide or benzenesulfonohydrazide, which lack this orthogonal coupling handle.

Tuning Hydrazone Formation via Electronic Effects

This scenario is relevant for process chemists and physical organic chemists seeking to fine-tune the kinetics and yield of hydrazone condensation reactions. The electron-withdrawing bromine atom quantifiably increases the acidity of the sulfonohydrazide N–H proton (pKa = 8.91) compared to the unsubstituted analog (pKa = 9.30) [3]. This ~0.4 unit difference in pKa can be exploited to optimize base-catalyzed condensation steps, potentially allowing for milder reaction conditions or improved conversion rates with less reactive carbonyl partners. Procurement of this specific compound over its non-halogenated or electron-donating analogs (e.g., p-methyl) provides a direct experimental variable for investigating electronic effects on reaction outcomes and for developing robust, scalable protocols for sulfonyl hydrazone synthesis.

Thermal Identity Confirmation in Quality Control

In a GMP/GLP analytical laboratory or a high-throughput synthesis facility, the risk of cross-contamination or misidentification of similar-looking white crystalline sulfonyl hydrazides is significant. The discrete melting/decomposition point of 4-bromobenzenesulfonohydrazide (118 °C with decomposition) provides a clear analytical differentiator from its 4-fluoro analog (87–88 °C) and 4-chloro analog (103–105 °C) [4]. Incorporating a melting point determination into the incoming material inspection protocol offers a rapid, low-cost, and verifiable method to confirm the identity and purity of the procured compound, mitigating the operational risk and financial cost associated with using an incorrect halogenated isomer in a critical synthetic step.

Application
Selection Property
Validation Focus
Antioxidant-focused sulfonyl hydrazone library synthesis
4-Bromo scaffold for lipid peroxidation / DPPH assay bias
Comparative antioxidant assay validation; SAR reproducibility
Step-economic biaryl and internal alkyne construction
Orthogonal C–Br cross-coupling handle
Pd-catalyzed diversification after hydrazone formation
Hydrazone condensation process optimization
Enhanced sulfonohydrazide acidity (pKa ~8.9)
Reaction condition tuning; base-catalyzed kinetics
Incoming material identity verification (QC)
Distinct thermal decomposition point (118 °C)
Melting point/DSC identity check vs. 4-F, 4-Cl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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